
2-(((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C20H15BrN4O3S and its molecular weight is 471.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H19BrN4O3S with a molecular weight of 463.27 g/mol. The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives of oxadiazoles. For instance, compounds containing the 1,2,4-oxadiazole structure demonstrated significant antibacterial activity against several pathogens. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Compound A | Staphylococcus aureus | 0.22 |
Compound B | Escherichia coli | 0.25 |
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro studies. Notably, derivatives of oxadiazole have shown promising results against cancer cell lines such as MCF-7 and A549. For example, one study reported IC50 values ranging from 0.12 to 2.78 µM for compounds with similar structures, indicating potent cytotoxic effects .
Cell Line | IC50 (µM) | Reference Compound |
---|---|---|
MCF-7 | 15.63 | Tamoxifen (10.38) |
A549 | 2.41 | - |
Anti-inflammatory Activity
Compounds similar to This compound have been included in anti-inflammatory libraries due to their potential to modulate inflammatory pathways .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory responses.
- Receptor Modulation: Interaction with cellular receptors can alter signaling pathways associated with cancer proliferation and microbial resistance.
- Biofilm Disruption: Some derivatives have shown efficacy in disrupting biofilms formed by pathogenic bacteria, enhancing their antimicrobial effects .
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives:
- A study conducted on a series of oxadiazole compounds showed significant cytotoxicity against breast cancer cell lines with enhanced apoptotic activity linked to increased p53 expression levels .
- Another investigation revealed that certain derivatives exhibited superior antibacterial activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity. The presence of the 4-methoxyphenyl group enhances the compound's effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
In particular, studies have shown that compounds similar to the one can inhibit the growth of these pathogens at varying minimum inhibitory concentration (MIC) values, demonstrating their potential as antimicrobial agents .
Anticancer Activity
The anticancer properties of this compound have been investigated through various studies. For instance, derivatives containing oxadiazole and pyrimidine structures have been shown to possess cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
Research has revealed that certain modifications to the structure can lead to enhanced antiproliferative activity. For example, compounds with electron-withdrawing groups at specific positions on the aromatic ring showed increased potency against these cancer cell lines .
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of oxadiazole derivatives demonstrated that introducing a methoxy group significantly improved antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values comparable to standard antibiotics, suggesting its potential use in treating infections caused by resistant strains .
Case Study 2: Cancer Cell Line Testing
In another study focusing on anticancer activity, several derivatives of 1,2,4-oxadiazoles were synthesized and tested against human cancer cell lines. The results indicated that specific structural modifications led to compounds with IC50 values lower than those of established chemotherapeutics. This highlights the promise of such derivatives in cancer treatment protocols .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O3S/c1-27-15-7-5-12(6-8-15)16-10-17(26)23-20(22-16)29-11-18-24-19(25-28-18)13-3-2-4-14(21)9-13/h2-10H,11H2,1H3,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSQEOGQRHHSBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.